
1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, commonly known as theophylline, is a methylxanthine drug that is used to treat respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline has been used for over 60 years and is still widely used today due to its effectiveness in treating respiratory diseases.
Mecanismo De Acción
Theophylline works by relaxing the smooth muscles in the airways, which allows for easier breathing. It also increases the heart rate and improves the contractility of the heart, which can be beneficial for patients with heart failure. Theophylline also has anti-inflammatory effects, which can help reduce inflammation in the airways.
Biochemical and Physiological Effects:
Theophylline has various biochemical and physiological effects on the body. It inhibits the enzyme phosphodiesterase, which increases the levels of cyclic AMP and cyclic GMP in the body. This leads to relaxation of the smooth muscles in the airways and increased heart rate and contractility. Theophylline also has effects on adenosine receptors, which can lead to bronchodilation and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable and can be stored for long periods of time. However, theophylline has some limitations for lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. It also has variable pharmacokinetics, which can make it difficult to predict its effects in different individuals.
Direcciones Futuras
There are several future directions for research on theophylline. One area of research is the development of new formulations of theophylline that can improve its pharmacokinetics and reduce its side effects. Another area of research is the identification of new targets for theophylline, such as the adenosine A2B receptor, which has been shown to be involved in the anti-inflammatory effects of theophylline. Additionally, research is needed to better understand the mechanisms of action of theophylline and how it interacts with other drugs.
In conclusion, 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione, or theophylline, is a widely used drug for the treatment of respiratory diseases such as asthma and 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. It has been extensively studied for its effects on respiratory diseases and has been shown to improve lung function and reduce exacerbations. Theophylline has various biochemical and physiological effects on the body and works by relaxing the smooth muscles in the airways, increasing heart rate and contractility, and reducing inflammation. While theophylline has advantages for lab experiments, it also has limitations, such as a narrow therapeutic window and variable pharmacokinetics. Future research is needed to develop new formulations of theophylline, identify new targets for theophylline, and better understand its mechanisms of action.
Métodos De Síntesis
Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Skraup synthesis. The Fischer indole synthesis is the most commonly used method for synthesizing theophylline. This method involves the reaction of 2,6-dichloro-4-methylquinoline with ethyl glycinate hydrochloride in the presence of potassium hydroxide and ethanol. The reaction produces 1,3-dimethyluric acid, which is then converted to theophylline.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its effects on respiratory diseases. It has been shown to improve lung function and reduce the frequency of exacerbations in patients with asthma and 1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione. Theophylline has also been studied for its effects on other diseases, such as heart failure and sleep apnea.
Propiedades
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-(3-phenylpropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-18-16-19-14-13(15(23)21(3)17(24)20(14)2)22(16)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZPDVHRJDIJOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CCCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49645126 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-Dimethyl-8-(methylamino)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-3-[3-(oxiran-2-ylmethoxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2586279.png)


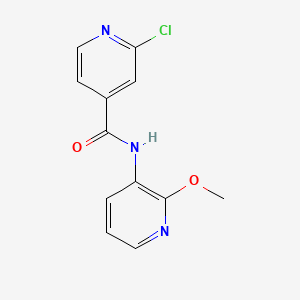
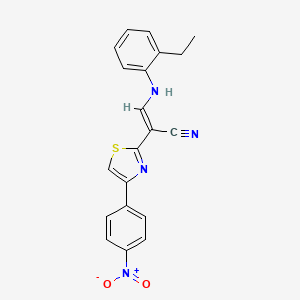


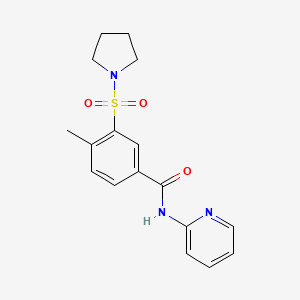
![5-[4-(1,3-Dioxoisoindol-2-yl)butyl-ethylamino]-2-methylisoindole-1,3-dione](/img/structure/B2586293.png)
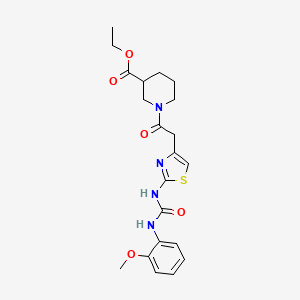
![N-cycloheptyl-3-((2,5-dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2586295.png)
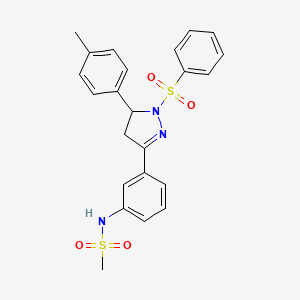

![N-[3-(2-oxoimidazolidin-1-yl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2586300.png)